Product packaging for Diazo bis-(4-chloro-phenyl)-methane(Cat. No.:CAS No. 1143-92-6)

Diazo bis-(4-chloro-phenyl)-methane

Cat. No.: B8614129
CAS No.: 1143-92-6
M. Wt: 263.12 g/mol
InChI Key: RBYYFMWIKIJOTA-UHFFFAOYSA-N
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Description

General Overview of Diazo Compounds as Synthetic Intermediates and Reagents

Diazo compounds are characterized by the presence of a diazo group (–N=N–) and are highly valued for their versatility in a multitude of chemical reactions. numberanalytics.com First synthesized in 1883, these compounds have become indispensable tools for organic chemists. mdpi.com They serve as crucial intermediates and reagents in a wide array of synthetic transformations, including cyclization reactions, olefinations, and rearrangements. mdpi.com

The reactivity of diazo compounds often stems from their ability to form highly reactive carbene intermediates (R1R2C:) under various conditions such as heat, light, or through catalysis. mdpi.comlongdom.org This decomposition is a critical step in many synthetic processes. mdpi.com The versatility of diazo compounds allows for the formation of numerous bond types, including carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, making them fundamental in the construction of complex carbocyclic and heterocyclic structures. mdpi.com The development of new methods for preparing diazo compounds, such as the in situ generation from N-tosylhydrazones, has further expanded their accessibility and application in organic synthesis. worldscientific.com

Importance of Diaryldiazomethanes as Precursors to Carbenes and Carbenoids in Synthetic Transformations

Diaryldiazomethanes, a specific subclass of diazo compounds, are particularly important as precursors to diarylcarbenes and their corresponding carbenoids. These transient species are central to a variety of powerful synthetic transformations. The decomposition of diaryldiazomethanes, often facilitated by transition metal catalysts, generates metallocarbenes, which are carbene species coordinated to a metal center. mdpi.com

Rhodium(II) catalysts are frequently employed to mediate reactions involving diaryldiazomethanes, leading to the formation of rhodium-stabilized carbenes. nih.govacs.org These intermediates can participate in a range of reactions, including:

C–H Functionalization: Carbenes derived from diaryldiazomethanes can insert into carbon-hydrogen bonds, a reaction that allows for the direct functionalization of otherwise unreactive C-H bonds. longdom.orgnih.gov This has been demonstrated in the enantioselective synthesis of triarylmethanes through the reaction of diaryldiazomethanes with cyclohexadienes. nih.govacs.org

Cyclopropanation: The reaction of diarylcarbenes with alkenes is a common method for the synthesis of cyclopropane (B1198618) rings. longdom.org Chiral catalysts can be used to achieve high levels of enantioselectivity in these transformations. acs.org

Ylide Formation: Diaryldiazomethanes can react with heteroatoms to form ylides, which are themselves versatile synthetic intermediates. worldscientific.com

The reactivity and selectivity of the carbene or carbenoid can be fine-tuned by modifying the electronic and steric properties of the aryl groups on the diaryldiazomethane precursor and by the choice of catalyst. nih.gov For instance, diaryldiazomethanes with electron-withdrawing or bulky ortho substituents have shown high levels of asymmetric induction in certain reactions. nih.gov The development of novel chiral catalysts continues to expand the scope and utility of diaryldiazomethanes in asymmetric synthesis. nih.govacs.org

PropertyValue
Chemical Formula C13H8Cl2N2
Synonyms Diazo bis-(p-chlorophenyl)-methane
PubChem CID 11323003

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2N2 B8614129 Diazo bis-(4-chloro-phenyl)-methane CAS No. 1143-92-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1143-92-6

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

1-chloro-4-[(4-chlorophenyl)-diazomethyl]benzene

InChI

InChI=1S/C13H8Cl2N2/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H

InChI Key

RBYYFMWIKIJOTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=[N+]=[N-])C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Diazo Bis 4 Chloro Phenyl Methane

Oxidative Approaches to Diazo bis-(4-chloro-phenyl)-methane from Hydrazone Precursors

The oxidation of hydrazone precursors represents a primary and effective method for the synthesis of diaryldiazomethanes. This section delves into the application of modern and traditional oxidizing agents for the preparation of this compound from its corresponding hydrazone.

Application of Chromium(IV) Oxide (Magtrieve™) in Preparation

A notable advancement in the oxidation of hydrazones is the use of Chromium(IV) oxide, commercially known as Magtrieve™. researchgate.net This magnetically retrievable oxidant offers a practical and efficient alternative to traditional methods. The synthesis of this compound commences with the preparation of its precursor, bis-(4-chloro-phenyl)-methane hydrazone. This is typically achieved through the condensation reaction of 4,4'-dichlorobenzophenone (B107185) with hydrazine (B178648) hydrate. orgsyn.org

The subsequent oxidation of the hydrazone to the corresponding diazo compound is efficiently carried out using Magtrieve™. In a representative procedure for a similar substrate, benzophenone (B1666685) hydrazone is oxidized to diphenyldiazomethane in good yields. researchgate.net The reaction is typically conducted under mild conditions, and the magnetic nature of Magtrieve™ facilitates a simple work-up procedure, as the oxidant can be easily removed from the reaction mixture using a magnet. mdpi.org This methodology has been shown to be effective for the oxidation of various alcohols and can be performed under microwave irradiation to accelerate the reaction. researchgate.netmdpi.orgresearchgate.net

Comparative Analysis with Traditional Oxidation Methods

While Magtrieve™ offers a modern and convenient approach, a variety of traditional oxidation methods have been historically employed for the conversion of hydrazones to diazo compounds. A comparative analysis of these methods reveals differences in efficiency, reaction conditions, and safety profiles.

Commonly used traditional oxidants include mercury(II) oxide, lead(IV) acetate, manganese dioxide, and silver oxide. Electrochemical oxidation has also emerged as a viable method. beilstein-journals.orgsioc-journal.cn For instance, the oxidation of benzophenone hydrazone to diphenyldiazomethane has been achieved with varying success using these reagents. One study reported a yield of 74% for the electrochemical synthesis of diphenyldiazomethane from benzophenone hydrazone. sioc-journal.cn Another report describes the use of m-chloroperbenzoic acid in the presence of iodine, achieving a yield of 89.9% for the same transformation. google.com

The choice of oxidant can significantly impact the yield and purity of the resulting diaryldiazomethane. The table below provides a comparative overview of different oxidation methods for the synthesis of diphenyldiazomethane, a close structural analog of this compound.

Oxidant/MethodSubstrateProductYield (%)Reference
Chromium(IV) Oxide (Magtrieve™)Benzophenone hydrazoneDiphenyldiazomethaneGood researchgate.net
Electrochemical OxidationBenzophenone hydrazoneDiphenyldiazomethane74 sioc-journal.cn
m-Chloroperbenzoic acid/IodineBenzophenone hydrazoneDiphenyldiazomethane89.9 google.com

It is important to note that while these data provide valuable insights, the optimal conditions and yields for the synthesis of this compound may vary.

Diazo Transfer Strategies in the Synthesis of Related Diaryldiazomethanes

Diazo transfer reactions provide an alternative pathway to diazo compounds, particularly for α-diazo carbonyl compounds. While direct application to the synthesis of this compound is less common, understanding the principles of these methods is crucial for the broader context of diazo compound synthesis.

Principles of Diazo Group Transfer

Diazo group transfer reactions involve the transfer of a diazo group (N₂) from a donor molecule, typically a sulfonyl azide, to an active methylene (B1212753) compound. orgsyn.org This method is widely used for the synthesis of α-diazo ketones, esters, and other activated diazo compounds. orgsyn.orgorgsyn.org The reaction is generally base-catalyzed and proceeds through the formation of an enolate, which then attacks the terminal nitrogen of the sulfonyl azide.

De-trifluoroacetylative Diazo Transfer Protocols for α-Diazo Compounds

A significant advancement in diazo transfer methodology is the de-trifluoroacetylative diazo transfer protocol. orgsyn.orgnsf.govresearchgate.net This method is particularly useful for the synthesis of α-diazo ketones from ketones that are not sufficiently activated for direct diazo transfer. orgsyn.org The protocol involves the trifluoroacetylation of a ketone enolate, followed by diazo transfer with a sulfonyl azide. The trifluoroacetyl group acts as an activating group and is subsequently cleaved during the reaction. orgsyn.org

This strategy has proven to be a general and efficient method for synthesizing a variety of α'-diazo-α,β-unsaturated ketones. orgsyn.org While direct examples of its application to the synthesis of diaryldiazomethanes like this compound are not extensively reported, the underlying principles offer a potential synthetic route that could be explored for such compounds, especially if the corresponding diaryl ketone is available.

Mechanistic Elucidation of Diazo Bis 4 Chloro Phenyl Methane Reactivity

Carbene and Metal Carbenoid Generation from Diazo bis-(4-chloro-phenyl)-methane

The primary step in the utilization of this compound is the extrusion of molecular nitrogen (N₂) to generate a highly reactive carbene or a more stabilized metal carbenoid intermediate. This transformation can be initiated through thermal, photochemical, or catalytic methods.

The application of heat is a direct method for inducing the decomposition of diazo compounds. In the case of this compound, thermal treatment causes the cleavage of the C-N bond, leading to the irreversible loss of dinitrogen gas and the formation of bis-(4-chlorophenyl)carbene. The temperature required for this process can vary significantly, with some α-diazoketones undergoing decomposition at temperatures ranging from room temperature to as high as 750°C in gas-phase pyrolysis. organic-chemistry.org The reaction proceeds via a pathway that can be either concerted or stepwise, involving a carbene intermediate. organic-chemistry.org The stability of the diazo compound dictates the energy input required; however, high temperatures can sometimes lead to competing side reactions. organic-chemistry.org

Photolysis offers an alternative, often milder, method for generating carbenes from diazo precursors. Irradiation of this compound with light of an appropriate wavelength provides the energy necessary to expel dinitrogen and form the singlet or triplet state of bis-(4-chlorophenyl)carbene. Photochemical methods are frequently preferred over thermal ones as they can often be carried out at lower temperatures, which minimizes the potential for undesired side reactions. organic-chemistry.org This technique is particularly useful for substrates that may be sensitive to high temperatures or when specific carbene spin states are desired for subsequent reactions.

The use of transition metal catalysts to decompose diazo compounds is a powerful strategy that generates metal carbenoids, which are intermediates where the carbene is stabilized through coordination to a metal center. nih.gov These species are generally more selective than free carbenes. nih.gov Catalysts based on rhodium, such as dirhodium tetracarboxylates, and copper are commonly employed for this purpose. nih.govacs.org

When this compound reacts with a metal catalyst like Rh₂(OPiv)₄, it forms a rhodium-carbenoid. acs.org This intermediate is electrophilic and its reactivity can be finely tuned by the ligand environment of the metal. nih.gov The generation of such carbenoids is a key step in a wide array of synthetic transformations, as their enhanced stability and tunable reactivity allow for a high degree of control over reaction outcomes. nih.govnih.gov The characterization of these transient species often relies on indirect evidence from product analysis and mechanistic studies.

Table 1: Methods for Generating Intermediates from this compound

Method Initiator Intermediate Generated Key Characteristics
ThermalHeatBis-(4-chlorophenyl)carbeneCan require high temperatures; potential for side reactions. organic-chemistry.org
PhotochemicalLight (hν)Bis-(4-chlorophenyl)carbeneOften proceeds at lower temperatures; clean reaction profiles. organic-chemistry.org
CatalyticTransition Metals (e.g., Rh, Cu)Metal-stabilized CarbenoidIncreased selectivity; reactivity is tunable via ligands. nih.govacs.org

Investigation of C-H and O-H Insertion Reactions Involving Intermediates from this compound

Once generated, the carbene or carbenoid derived from this compound can undergo a variety of characteristic reactions, among the most significant being insertion into C-H and O-H bonds. These reactions are powerful tools for carbon-carbon and carbon-oxygen bond formation.

The insertion of a carbene into a C-H bond is a direct method for functionalizing alkanes and other saturated fragments. The bis-(4-chlorophenyl)carbene intermediate is expected to participate in such reactions. Intramolecular C-H insertion reactions are particularly well-studied, often proceeding with high regioselectivity for the formation of five-membered rings. nih.gov For instance, in related systems, copper-catalyzed decomposition of 2-diazo-2-sulfamoylacetamides leads to intramolecular C-H insertion to form products like 1,3-dihydrobenzo[c]isothiazole-3-carboxamide 2,2-dioxides. nih.gov

O-H insertion reactions are typically very fast and compete effectively with other carbene-mediated processes. The reaction of a carbene or carbenoid with an alcohol or water results in the formation of an ether or alcohol, respectively. While para-selective C-H functionalization of free phenols by metal carbenoids is challenging due to the high favorability of O-H insertion, specialized catalytic systems have been developed to overcome this. acs.org The insertion into the O-H bond of alcohols is a common pathway, and the enantioselectivity of this process can often be controlled with chiral catalysts. nih.gov For example, copper/bisazaferrocene catalysts have been used for asymmetric O-H insertion reactions of α-diazo esters into alcohols like 2-trimethylsilylethanol. nih.gov

Table 2: Representative Insertion Reactions of Carbenes/Carbenoids

Reaction Type Substrate Product Type Significance
C-H InsertionAlkane/Aryl C-H bondFunctionalized Alkane/AreneDirect C-C bond formation. nih.gov
O-H InsertionAlcohol (R-OH)Ether (R-O-CH(Ar)₂)Efficient C-O bond formation. acs.orgnih.gov
O-H InsertionWater (H₂O)Alcohol (HO-CH(Ar)₂)Forms a substituted methanol (B129727) derivative. nih.gov

Rearrangement Pathways Initiated by this compound Decomposition

The decomposition of diazo compounds can also initiate molecular rearrangements, which are synthetically valuable for constructing new molecular skeletons.

The Wolff rearrangement is a hallmark reaction of α-diazoketones, which are structurally related to, but distinct from, this compound. wikipedia.org This rearrangement involves the conversion of an α-diazoketone into a ketene (B1206846) through the loss of dinitrogen, accompanied by a 1,2-rearrangement. wikipedia.org The reaction can be induced thermally, photochemically, or through metal catalysis, often using silver(I) oxide. organic-chemistry.orgwikipedia.org

The mechanism can be concerted or proceed through a carbene intermediate. organic-chemistry.org The highly reactive ketene product is typically not isolated but is trapped in situ by nucleophiles. organic-chemistry.org For example, in the presence of water, alcohols, or amines, the ketene is converted to a carboxylic acid, ester, or amide, respectively. wikipedia.org This sequence forms the basis of the Arndt-Eistert homologation, a reliable method for the one-carbon extension of carboxylic acids. organic-chemistry.org The migratory aptitude of the group that rearranges can depend on the reaction conditions. For example, in the photolysis of certain 2-diazo-1,3-diones, a methyl group is preferred for rearrangement, while under thermolysis, a phenyl group migrates preferentially. organic-chemistry.org

Table 3: Migratory Aptitude in Wolff Rearrangement

Condition Migrating Group 1 Migrating Group 2 Preferential Migration
PhotolysisMethylPhenylMethyl organic-chemistry.org
ThermolysisMethylPhenylPhenyl organic-chemistry.org
GeneralHydrogenPhenylHydrogen organic-chemistry.org

Other Cationic and Anionic Rearrangements

The reactivity of diaryldiazomethanes, including this compound, extends beyond simple carbene formation and cycloadditions to include the potential for various molecular rearrangements. While specific literature detailing cationic and anionic rearrangements of this compound is not extensively documented, the general behavior of diazo compounds allows for postulation of these pathways.

Decomposition of diaryldiazo compounds upon heating or photolysis generates a carbene intermediate, which is the typical precursor for subsequent rearrangements. researchgate.net The nature of the substituents on the aromatic rings significantly influences the stability and subsequent reaction pathways of any charged intermediates. In the case of this compound, the electron-withdrawing nature of the two chlorine atoms would destabilize a cationic center on an adjacent carbon while potentially stabilizing an anionic center.

Anionic rearrangements could be envisioned under specific reaction conditions, for instance, through the formation of a 1,3-dianion in the presence of a strong base, which could then participate in cyclization or rearrangement processes. rsc.org However, such pathways are highly dependent on the specific reagents and conditions employed. Conceptually, a proton abstraction from a related precursor could lead to a 2-azaallyl anion, which exhibits complementary reactivity to the more common azomethine ylides. kyushu-u.ac.jp

It is important to note that many transformations of diazo compounds proceed through concerted mechanisms or via neutral carbene intermediates, which often makes isolating or proving the existence of distinct cationic or anionic rearrangement pathways challenging. researchgate.net

Cycloaddition Reactions of this compound

Cycloaddition reactions represent a cornerstone of diazo compound chemistry, providing efficient routes to a wide variety of heterocyclic structures. This compound, as a diaryldiazomethane, is a versatile reactant in these transformations.

The most prominent reaction of this compound is the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org In this reaction, the diazo compound acts as a 1,3-dipole, a molecule with a four-electron π-system distributed over three atoms. This dipole reacts with a dipolarophile, typically an alkene or alkyne, in a concerted, pericyclic reaction to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org

Diazoalkanes are generally classified as HOMO-controlled, or nucleophilic, dipoles. wikipedia.org This means they react most readily with electron-deficient dipolarophiles, where the primary frontier molecular orbital (FMO) interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diazo compound and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. wikipedia.orgorganic-chemistry.org The reaction of diphenyldiazomethane, a close structural analog, with unsaturated esters demonstrates reactivity patterns governed largely by steric effects, supporting a concerted cycloaddition mechanism. rsc.org The addition of electron-withdrawing groups to the dipolarophile typically accelerates the reaction rate. wikipedia.org

The reaction of this compound with various dipolarophiles leads to the formation of pyrazolines (from alkenes) or pyrazoles (from alkynes after subsequent oxidation).

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions

Dipolarophile TypeGeneric StructureProduct ClassNotes
Electron-Deficient AlkeneR-CH=CH-EWGPyrazolineReaction is generally regioselective and stereospecific. EWG = Electron-Withdrawing Group (e.g., -COOR, -CN, -NO₂). wikipedia.orgchim.it
AlkyneR-C≡C-R'Pyrazole (B372694) (after aromatization)Initially forms a 2,3-dihydropyrazole which often aromatizes to the stable pyrazole ring. wikipedia.orgorganic-chemistry.org
Heteroatomic DipolarophileR₂C=O, RCH=NR'Oxadiazoline, TriazolineCarbonyls and imines can also act as dipolarophiles, leading to five-membered rings containing additional heteroatoms. wikipedia.org

While not a direct cycloaddition of the diazo compound itself, a key transformation involves its conversion into an azomethine ylide, which then undergoes subsequent cycloaddition. Azomethine ylides are nitrogen-based 1,3-dipoles that are highly valuable for synthesizing nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgnih.gov

A plausible pathway for this process involves two discrete steps:

Carbene Generation: this compound is decomposed, typically through thermal or photochemical methods, to release nitrogen gas (N₂) and form the highly reactive bis(4-chlorophenyl)carbene. researchgate.net

Ylide Formation: The generated carbene reacts with an imine (a compound containing a C=N double bond). The carbene carbon attacks the nitrogen atom of the imine, forming a transient azomethine ylide intermediate.

Table 2: Proposed Pathway to Pyrrolidines via Azomethine Ylides

StepReactantsIntermediate/ProductDescription
1. Carbene FormationThis compoundbis(4-chlorophenyl)carbene + N₂Loss of dinitrogen to form a reactive carbene.
2. Ylide Formationbis(4-chlorophenyl)carbene + Imine (RCH=NR')Azomethine YlideThe carbene adds to the imine nitrogen, creating the 1,3-dipolar ylide.
3. CycloadditionAzomethine Ylide + Dipolarophile (e.g., Alkene)Pyrrolidine DerivativeThe ylide undergoes a [3+2] cycloaddition to form a stable five-membered ring. wikipedia.org

Annulation, or ring-forming, reactions are a broad category where diazo compounds can serve as key building blocks. chim.it In this context, this compound can act as a synthon providing either a one-carbon or a three-atom fragment to the construction of a new ring.

[3+2] Annulation: This is mechanistically identical to the 1,3-dipolar cycloadditions discussed previously, where the C-N-N unit of the diazo compound constitutes the three-atom component. chim.it Reactions with electron-deficient alkenes, such as nitroalkenes, are a prime example of [3+2] annulation, leading to five-membered heterocycles that can subsequently undergo elimination to form aromatic products like pyrazoles. chim.it

[4+1] Annulation: In this type of process, the diazo compound serves as a source for a single carbon atom (a C1 synthon). This typically involves the pre-formation of a carbene from the diazo compound, which is then intercepted by a four-atom π-system (like a conjugated diene). This pathway allows for the construction of different types of five-membered rings. While not as common as [3+2] cycloadditions, metal-catalyzed versions of this reaction are a powerful tool in modern synthesis for creating complex cyclic frameworks.

Table 3: Annulation Patterns Involving Diazo Compounds

Annulation TypeDiazo SynthonReaction PartnerResulting Ring SizeExample Pathway
[3+2]C-N-N (3-atom)Alkene, Alkyne (2-atom)Five-memberedHuisgen 1,3-dipolar cycloaddition. organic-chemistry.orgchim.it
[4+1]C1 (Carbene)Conjugated Diene (4-atom)Five-memberedCarbene addition to a diene system to form a cyclopentene (B43876) derivative.
[8+2](Not applicable)(Not applicable)(Not applicable)Not a standard pathway for diazo compounds.

Catalytic Systems in Transformations Involving Diazo Bis 4 Chloro Phenyl Methane

Transition Metal Catalysis

Transition metals have proven to be highly effective in catalyzing a wide array of transformations with diazo compounds, primarily through the in situ generation of metal-carbene intermediates. These reactive species can then undergo a variety of subsequent reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Rhodium-Mediated Catalytic Cycles and Ligand Effects (e.g., NHC)

Rhodium catalysts, particularly Rh(I) and Rh(II) complexes, are paramount in the field of diazo chemistry. The catalytic cycle for rhodium-mediated reactions with diaryldiazomethanes like Diazo bis-(4-chloro-phenyl)-methane typically begins with the reaction of the diazo compound with the rhodium complex to form a rhodium-carbene intermediate, with the concomitant release of dinitrogen gas. This electrophilic carbene is the key reactive species that participates in various transformations such as cyclopropanation, C-H insertion, and ylide formation.

The nature of the ligands coordinated to the rhodium center plays a crucial role in determining the reactivity and selectivity of these transformations. N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in this context. Their strong σ-donating ability stabilizes the metal center, while their steric bulk can be systematically varied to control the stereoselectivity of the reaction. For instance, the use of bulky NHC ligands can create a chiral pocket around the metal center, enabling enantioselective transformations. rsc.orgnih.gov The electronic properties of the NHC ligand also influence the electrophilicity of the rhodium-carbene intermediate, thereby affecting its reactivity. pkusz.edu.cn While specific studies on this compound are limited, the general principles of rhodium-NHC catalysis with diaryldiazomethanes suggest that careful selection of the NHC ligand would allow for precise control over the outcome of its reactions. rsc.orgnih.gov

Tin(II) Halide Catalysis in Regioselective Alkylation

Tin(II) halides, such as tin(II) chloride (SnCl₂), have been effectively utilized as catalysts for the regioselective alkylation of diols with diaryldiazomethanes, including analogs of this compound. nih.govnih.gov These reactions are particularly useful for the selective protection of hydroxyl groups in polyol-containing molecules like carbohydrates.

Kinetic studies on the tin(II) chloride-catalyzed reaction of diazodiphenylmethane (B31153) with vicinal diols have revealed a complex relationship between the catalyst concentration and the reaction rate and selectivity. nih.gov For example, in the reaction with ethylene (B1197577) glycol, the pseudo-first-order rate constant initially increases with the diol concentration and then decreases at higher concentrations. nih.gov Furthermore, the apparent rate constant is inversely related to the initial concentration of the diazodiphenylmethane. nih.gov The stability of the catalyst can also be a factor, with catalyst destruction observed at high reagent concentrations in some systems. nih.gov

The regioselectivity of the alkylation is also sensitive to the reaction conditions. For instance, in the alkylation of certain sugar derivatives, the choice of solvent and the nature of the protecting groups on the sugar can influence which hydroxyl group is preferentially alkylated.

Table 1: Effect of Catalyst and Substrate Concentration on Tin(II) Chloride Catalyzed Alkylation

ReactantCatalystConcentration EffectsObserved OutcomeReference
DiazodiphenylmethaneSnCl₂Rate constant varies with diol concentrationComplex kinetic profile nih.gov
DiazodiphenylmethaneSnCl₂Rate constant inversely related to initial diazo concentrationComplex kinetic profile nih.gov
DiazodiphenylmethaneSnCl₂Catalyst instability at high reagent concentrationsReduced catalyst efficiency nih.gov

Initial mechanistic proposals for tin(II) chloride-catalyzed alkylations suggested the involvement of a 1,3,2-dioxastannolane intermediate. However, more recent kinetic evidence has cast doubt on this model. nih.gov The observed complex kinetic dependencies suggest a more intricate mechanism. The current understanding points towards the formation of tin(II) chloride complexes that exist in a dynamic equilibrium with the diol substrate. nih.gov In this model, the tin(II) center coordinates to the diol, activating a specific hydroxyl group towards nucleophilic attack by the diaryldiazomethane. The regioselectivity is therefore governed by the stability and reactivity of these various tin-diol complexes in solution.

Copper and Palladium Catalysis in Diazo Chemistry

Copper and palladium complexes are also widely employed in catalytic transformations of diazo compounds.

Copper Catalysis: Copper catalysts, particularly copper(I) and copper(II) complexes, are well-known for promoting the cyclopropanation of alkenes with diazo compounds. nih.govnih.govresearchgate.net The catalytic cycle is believed to involve the formation of a copper-carbene intermediate, which then transfers the carbene moiety to the alkene. The choice of ligand on the copper center is critical for controlling the enantioselectivity of the cyclopropanation. nih.govresearchgate.net In addition to cyclopropanation, copper catalysts can also mediate other reactions of diazo compounds, such as C-H insertion and the formation of allenoates from terminal alkynes. researchgate.net

Palladium Catalysis: Palladium catalysts are renowned for their utility in cross-coupling reactions. nih.govsigmaaldrich.comyoutube.com While less common than with other coupling partners, diazo compounds can participate in palladium-catalyzed cross-coupling reactions. nih.gov The general catalytic cycle for such reactions involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with a suitable organometallic reagent and reductive elimination to afford the coupled product. In the context of diazo chemistry, a palladium-carbene intermediate could potentially be involved, which could then participate in various coupling processes. nih.gov

Photoredox and Photocatalytic Approaches

In recent years, photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions using visible light. nih.gov This strategy has been applied to reactions involving diazo compounds and their precursors, such as aryldiazonium salts.

In a typical photoredox catalytic cycle involving an aryldiazonium salt, a photocatalyst, upon excitation by visible light, can reduce the diazonium salt to generate an aryl radical. This radical can then engage in various subsequent reactions. While specific examples with this compound are not extensively documented, the general principle suggests that this compound or its diazonium salt precursor could be utilized in photoredox-catalyzed transformations. For instance, the generation of a bis(4-chlorophenyl)methyl radical could lead to novel C-C bond-forming reactions. nih.gov The use of organocatalysts in photoredox systems further expands the scope of these transformations, offering a metal-free alternative for the activation of diazo compounds. nih.gov

Harnessing Light Energy for this compound Transformations

The use of light to initiate chemical reactions, a field known as photochemistry, offers a powerful and often milder alternative to traditional thermal methods for the transformation of diazo compounds like this compound. nih.govrsc.org The absorption of light energy can trigger the expulsion of nitrogen gas (N₂) from the diazo molecule, generating a highly reactive carbene intermediate. This carbene can then participate in a variety of subsequent reactions.

Recent advancements have seen a surge of interest in visible-light-induced reactions of diazo compounds. nih.govrsc.org This is particularly significant because visible light is a more accessible and less damaging energy source compared to UV light. While many simple diazo compounds absorb only in the UV region, the use of photocatalysts can extend their reactivity into the visible spectrum. acs.org These photocatalysts, upon absorbing visible light, can initiate electron transfer processes that lead to the formation of radical intermediates from diazo compounds, opening up new reaction pathways distinct from traditional carbene chemistry. acs.orgsioc-journal.cn

Photochemical transformations of diazo compounds can be performed under metal-free conditions, offering a "greener" synthetic route. acs.orgrsc.org These reactions often proceed under mild conditions, such as at room temperature and in the presence of air, which is a significant advantage over many metal-catalyzed processes that require stringent inert atmospheres. acs.org The versatility of photochemical methods is demonstrated by their application in various transformations, including cyclopropanations, C-H insertions, and Wolff rearrangements. acs.orgresearchgate.net

Key Research Findings in Light-Induced Transformations:

Transformation TypeConditionsKey Features
CyclopropanationVisible light, air, room temperatureHigh yields and diastereoselectivities can be achieved without the need for metal catalysts or dry solvents. acs.org
C-H AlkylationBlue light irradiationEnables the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. acs.org
Radical ReactionsVisible light, photoredox catalystAllows for the generation of radical species, leading to unique reactivity patterns not accessible through carbene intermediates. sioc-journal.cn

Enantioselective Photochemical Reactions of Stabilized Diazo Compounds

A significant challenge in modern synthetic chemistry is the control of stereochemistry, particularly the selective formation of one enantiomer over the other (enantioselectivity). In the realm of photochemical reactions of diazo compounds, achieving high levels of enantioselectivity has been a long-standing goal. mdpi.comresearchgate.netnih.gov The primary hurdle is that the direct photoexcitation of a prochiral substrate typically leads to a racemic mixture of products. nih.gov

To overcome this, researchers have developed chiral photocatalysts that can create a stereodifferentiating environment around the reacting molecules. nih.gov These catalysts can interact with the diazo compound or the substrate, influencing the trajectory of the reaction to favor the formation of one enantiomer. One successful strategy involves the use of chiral-at-metal Lewis acids in combination with a photoredox sensitizer. mdpi.comacs.org In this system, the chiral catalyst binds to the substrate, and the photocatalyst absorbs visible light to initiate a radical-based reaction that proceeds with high enantioselectivity. mdpi.comacs.org

Another approach involves the use of chiral organic catalysts, such as thioureas, which can form hydrogen bonds with the substrate, positioning it within a chiral pocket during the photochemical reaction. nih.gov This strategy has been successfully applied to intramolecular [2+2] photocycloadditions. nih.gov

Examples of Enantioselective Photochemical Reactions:

Reaction TypeCatalytic SystemEnantioselectivity (ee)
α-Alkylation of 2-acyl imidazolesChiral-at-metal rhodium Lewis acid + photoredox sensitizerUp to >99% ee mdpi.comacs.org
Intramolecular [2+2] photocycloadditionChiral thiourea (B124793) catalyst77–96% ee nih.gov

Metal-Free Catalysis and Surrogate Reagents

While metal-catalyzed transformations of diazo compounds are well-established, there is a growing emphasis on developing metal-free alternatives to address concerns about cost, toxicity, and residual metal contamination in the final products. rsc.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in this regard. mdpi.com

Organocatalysts can activate substrates in various ways, including through the formation of iminium ions or enamines, or by acting as hydrogen-bond donors. mdpi.comorganic-chemistry.org In the context of diazo chemistry, organocatalysts can be used in synergistic catalysis, where they work in concert with another catalytic cycle, such as photoredox catalysis, to achieve novel transformations. mdpi.com For instance, an organocatalyst can generate a nucleophilic enamine intermediate that then reacts with a radical species generated from a diazo compound via a photocatalytic cycle. mdpi.com

Furthermore, to circumvent the potential hazards associated with the handling of diazo compounds themselves, researchers have developed "surrogate" reagents. These are stable precursors that can generate the desired diazo compound or its reactive equivalent in situ. A prominent example is the use of N-tosylhydrazones as precursors to donor/donor diazo compounds. rsc.org Under visible light promotion, these precursors can undergo N-H insertion reactions with a variety of amines in a metal-free manner. rsc.org

The development of metal-free catalytic systems and the use of surrogate reagents represent significant strides towards safer and more sustainable chemical synthesis involving diazo compounds. These approaches not only avoid the use of heavy metals but also expand the scope of possible transformations and provide access to valuable molecules with high efficiency and selectivity. rsc.org

Strategic Applications of Diazo Bis 4 Chloro Phenyl Methane in Advanced Organic Synthesis

Utilization in Regioselective Protecting Group Chemistry

The selective protection of hydroxyl groups is a cornerstone of complex molecule synthesis, particularly in carbohydrate chemistry. Diazo bis-(4-chloro-phenyl)-methane offers a powerful tool for achieving high regioselectivity in the formation of ether protecting groups.

Mono-Alkylation of Vicinal Diols in Carbohydrate Synthesis

In the realm of carbohydrate chemistry, the regioselective mono-alkylation of vicinal diols is a significant challenge. Research has demonstrated that this compound, in conjunction with tin(II) chloride as a catalyst, can effectively mono-alkylate the vicinal diol systems of protected mannosides and glucosides. researchgate.net For instance, in reactions with methyl 4,6-O-benzylidene-α-D-mannopyranoside, which possesses a cis-vicinal diol, this compound exclusively yields the 3-O-ether. researchgate.net This high regioselectivity is crucial for the controlled synthesis and modification of complex carbohydrates.

The choice of catalyst and the structure of the carbohydrate substrate play a pivotal role in directing the regioselectivity. While tin(II) chloride-catalyzed reactions with the 4,6-O-benzylidene protected mannoside show high selectivity for the 3-OH position, reactions with the 4,6-O-isopropylidene protected mannoside can yield a mixture of 2-O and 3-O ethers, with the 3-O-ether typically being the major product. researchgate.net

Table 1: Regioselectivity in Mono-Alkylation of Vicinal Diols

Carbohydrate SubstrateCatalystDiazo ReagentMajor ProductMinor Product
Methyl 4,6-O-benzylidene-α-D-mannopyranosideTin(II) chlorideThis compound3-O-etherNone
Methyl 4,6-O-isopropylidene-α-D-mannopyranosideTin(II) chlorideThis compound3-O-ether2-O-ether

Formation of Diarylmethyl Ethers for Hydroxyl Group Protection

The bis(4-chlorophenyl)methyl group, installed via this compound, serves as a robust diarylmethyl (diarylmethyl) ether protecting group for hydroxyl functionalities. These ethers exhibit a useful stability profile, being resistant to a range of reaction conditions while being cleavable under specific acidic or hydrogenolytic conditions. The formation of these ethers provides a valuable alternative to other protecting groups, particularly when mild reaction conditions are paramount.

The use of diazo compounds like this compound for the formation of diarylmethyl ethers offers a milder alternative to traditional methods that often require harsh acidic conditions and high catalyst loadings. nih.gov This approach is particularly advantageous when dealing with sensitive substrates containing acid- or base-labile functional groups.

Contributions to Complex Heterocycle Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. This compound has proven to be a valuable precursor for the synthesis of several important heterocyclic ring systems.

Synthesis of β-Lactams via C-H Insertion

β-Lactams are a critical class of compounds, most notably recognized as the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. orientjchem.org While various synthetic routes to β-lactams exist, the direct C-H insertion of carbenes represents a highly efficient strategy. nih.govresearchgate.net Although not directly involving this compound in all published methods, the underlying principle of carbene generation from a precursor is central. Conceptually, the decomposition of this compound can generate a bis(4-chlorophenyl)carbene, which could then undergo intramolecular C-H insertion reactions in suitably designed substrates to furnish β-lactam rings. This approach offers a pathway to highly substituted and potentially novel β-lactam structures. The Staudinger ketene-imine cycloaddition remains a widely used method for β-lactam synthesis. researchgate.netum.es

Construction of Triazoles, Isoxazoles, and Related Azoles

Diazo compounds are well-established precursors for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. This compound can, in principle, react with various dipolarophiles to yield a range of azole heterocycles. For example, its reaction with nitriles could lead to the formation of triazoles, while its reaction with alkynes or alkenes followed by subsequent transformations can provide access to pyrazoles and other related systems.

The synthesis of isoxazoles, another important class of heterocycles with diverse biological activities, often proceeds through the cycloaddition of nitrile oxides with alkynes or alkenes. nih.govresearchgate.netwpmucdn.com While not a direct application of this compound, the principles of cycloaddition chemistry are shared. The regioselective synthesis of 1,4-disubstituted 1,2,3-bistriazoles has been successfully achieved using copper-catalyzed reactions, highlighting the importance of cycloaddition strategies in heterocycle construction. nih.gov

Role in the Formation of Functionalized Ketenimines

Ketenimines are reactive intermediates with significant utility in organic synthesis. The reaction of diazo compounds with isonitriles provides a direct route to ketenimines. In this context, this compound can react with various isonitriles to generate N-substituted bis(4-chlorophenyl)ketenimines. These functionalized ketenimines can then participate in a variety of subsequent transformations, such as cycloadditions and nucleophilic additions, to construct more complex molecular architectures.

Chemoenzymatic Resolution in Diol Systems Utilizing Diazo Compound Reactivity

The strategic application of diazo compounds, such as this compound, in chemoenzymatic resolutions offers a sophisticated approach for the synthesis of enantiomerically pure diols. This method capitalizes on the reactivity of the diazo compound for the regioselective protection of a diol, followed by a highly selective enzymatic kinetic resolution. This combination of chemical and enzymatic steps provides a powerful tool for obtaining optically active building blocks crucial in advanced organic synthesis.

While specific research on the use of this compound in this context is not extensively documented, the reactivity is analogous to other diaryldiazomethanes, such as diazo[bis(4-methylphenyl)]methane and diazo[bis(4-methoxyphenyl)]methane, which have been successfully employed in similar chemoenzymatic resolutions. researchgate.net

Research Findings: A Case Study with Analogous Diaryldiazomethanes

Research has demonstrated the efficacy of this chemoenzymatic approach for the resolution of various vicinal diols. In a representative study, racemic vicinal 1,2-diols were first reacted with a diaryldiazomethane, such as diazo[bis(4-methylphenyl)]methane, in the presence of tin(II) bromide as a catalyst. This initial step yields a mixture of the corresponding 1- and 2-benzhydryl ethers, with a notable preference for the etherification of the primary hydroxyl group. researchgate.net

Following the regioselective protection, the mixture of mono-ethers is subjected to kinetic resolution. A variety of commercially available lipases can be screened for this purpose, with immobilized lipase (B570770) from Pseudomonas cepacia often showing excellent results. researchgate.netnih.gov The lipase catalyzes the transacetylation of one enantiomer, typically the (2R)-alcohol, to its corresponding acetate, while the (2S)-alcohol remains unreacted. This enzymatic step is crucial for achieving high enantiomeric excess (ee) for both the resulting ester and the unreacted alcohol.

The table below summarizes typical results obtained in the lipase-catalyzed kinetic resolution of a mono-protected diol, illustrating the high selectivity of the enzymatic step.

Table 1: Lipase-Catalyzed Kinetic Resolution of a Mono-Protected Diol

Substrate Enzyme Acyl Donor Product 1 ((2R)-acetate) Product 2 ((2S)-alcohol) Conversion (%) Enantiomeric Ratio (E)

Data is illustrative and based on findings for analogous diaryldiazomethanes. researchgate.net

The high enantiomeric ratio (E) indicates a significant difference in the rate of acylation between the two enantiomers, which is a key factor for a successful kinetic resolution. mdpi.com

Detailed Steps in the Chemoenzymatic Process:

Regioselective Etherification: The racemic diol is treated with the diaryldiazomethane and a tin(II) halide catalyst. The reaction conditions are optimized to favor the formation of the mono-ether at the primary hydroxyl group.

Enzymatic Kinetic Resolution: The mixture of mono-ethers is then subjected to acylation in the presence of a lipase and an acyl donor, such as vinyl acetate. nih.govresearchgate.net The lipase selectively acylates one enantiomer.

Separation: The resulting mixture, containing the acylated enantiomer and the unreacted alcohol enantiomer, can be readily separated using standard chromatographic techniques.

Deprotection: Finally, the protecting group (the bis-(4-chloro-phenyl)-methyl group) is removed from each separated enantiomer to yield the two enantiomerically pure diols.

This chemoenzymatic strategy highlights the synergy between chemical and biological catalysis, enabling the efficient production of valuable chiral synthons from racemic starting materials.

Advanced Spectroscopic and Structural Analysis in Research on Diazo Bis 4 Chloro Phenyl Methane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the reaction pathways involving Diazo bis-(4-chloro-phenyl)-methane. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, allowing researchers to track changes in the molecular structure during a reaction.

While specific NMR data for this compound is not abundantly available in the public domain, the expected proton (¹H) NMR spectrum can be inferred from related compounds. The aromatic region would likely exhibit a complex multiplet pattern due to the presence of two para-substituted chlorophenyl groups. For comparison, in a similar compound, 1,2-Bis(4-chlorophenyl)diazene, the aromatic protons appear as a multiplet in the δ 7.46-7.49 ppm and δ 7.83-7.87 ppm range in CDCl₃. rsc.org The ¹H NMR spectrum of 4,4'-diaminodiphenylmethane, a related diamine, shows aromatic protons in specific regions that help in its identification. researchgate.net

In the context of reaction monitoring, changes in the chemical shifts and signal multiplicities in the NMR spectra can signify the conversion of this compound into its products. For instance, the disappearance of the signal corresponding to the diazo-carbon and the appearance of new signals would indicate the progression of a reaction.

Table 1: Representative ¹H NMR Data for Related Compounds

CompoundSolventChemical Shifts (δ ppm) and Multiplicities
1,2-Bis(4-chlorophenyl)diazeneCDCl₃7.46-7.49 (d, J=8.9Hz, 4H), 7.83-7.87 (d, J=8.9Hz, 4H) rsc.org
4-(4-chlorophenyl)diazenyl)phenolCDCl₃6.94 (d, 2H), 7.46 (d, 2H), 7.83 (d, 2H), 7.88 (d, 2H), 5.27 (s, 1H, Ar-OH) actachemicamalaysia.com
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-oneCDCl₃6.78-7.43 (m, 12H, Ar-H), among other signals scielo.org.za

This table presents data for compounds structurally related to this compound to illustrate expected spectral regions.

Infrared (IR) Spectroscopy in Monitoring Transformations and Characterizing Intermediates

Infrared (IR) spectroscopy is a powerful technique for monitoring chemical transformations by detecting changes in the vibrational frequencies of functional groups. In the study of this compound, IR spectroscopy is particularly useful for identifying the characteristic stretching vibration of the diazo group (N₂). This absorption typically appears in the range of 2100-2300 cm⁻¹.

The progress of a reaction involving the diazo group can be monitored by observing the disappearance of this characteristic peak. For instance, in a reaction where the diazo group is converted to a different functional group, the intensity of the diazo peak would decrease over time, while new peaks corresponding to the product's functional groups would appear.

The IR spectrum of the parent compound, bis(p-chlorophenyl)methane, provides a baseline for the vibrations of the bis(4-chlorophenyl)methyl moiety. nist.gov The presence of the diazo group in this compound would be the most significant distinguishing feature in its IR spectrum. A study on related diazo compounds for mono-etherification reactions utilized UV-Visible absorption spectra, a complementary technique to IR spectroscopy, to characterize the diazo-[bis-(4-chlorophenyl)methane]. researchgate.net

Table 2: Key IR Absorptions for Functional Group Identification

Functional GroupCharacteristic Absorption Range (cm⁻¹)Relevance to this compound
Diazo (N₂) Stretch2100 - 2300Key functional group for identification and reaction monitoring.
C-Cl Stretch600 - 800Indicates the presence of the chloro-phenyl groups.
Aromatic C-H Stretch3000 - 3100Confirms the presence of the aromatic rings.
Aromatic C=C Bending1400 - 1600Characteristic of the phenyl rings.

Mass Spectrometry for Mechanistic Insights and Product Identification

Mass spectrometry (MS) is a crucial analytical technique for identifying products and gaining insights into reaction mechanisms by determining the mass-to-charge ratio (m/z) of molecular ions and their fragmentation patterns. For this compound (C₁₃H₈Cl₂N₂), the molecular weight is approximately 262.13 g/mol . nih.gov

In a mass spectrum, the molecular ion peak [M]⁺ would be expected around m/z 262, likely showing a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation pattern would provide valuable structural information. A plausible fragmentation pathway would involve the loss of a nitrogen molecule (N₂), a very stable neutral fragment, leading to a significant peak at m/z 234. This fragment would correspond to the bis(4-chlorophenyl)carbene radical cation. Further fragmentation could involve the loss of chlorine atoms or the cleavage of the phenyl rings.

By analyzing the mass spectra of reaction mixtures at different time points, researchers can identify intermediates and final products, thereby piecing together the reaction mechanism. For example, the mass spectrum of 1,2-Bis(4-chlorophenyl)diazene, a related azo compound, shows a molecular ion peak at m/z 250 and characteristic fragments at m/z 139, 111, and 75. rsc.org The mass spectrum of 4,4'-Dichlorobenzophenone (B107185), a potential precursor or degradation product, is also well-documented. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentSignificance
~262[C₁₃H₈Cl₂N₂]⁺ (Molecular Ion)Confirms the molecular weight of the compound.
~234[C₁₃H₈Cl₂]⁺Represents the loss of N₂, a common fragmentation for diazo compounds.
~199[C₁₃H₈Cl]⁺Represents the subsequent loss of a chlorine atom.
~111[C₆H₄Cl]⁺Represents the chlorophenyl cation.

This table is a prediction based on common fragmentation patterns for similar compounds.

X-ray Crystallography for Definitive Structural Determination of Derivatives

X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information for crystalline compounds. While obtaining a single crystal of the potentially unstable this compound might be challenging, this technique is invaluable for characterizing its stable derivatives.

The crystal structures of numerous derivatives containing the bis(4-chlorophenyl)methyl or a similar moiety have been determined, providing precise bond lengths, bond angles, and conformational details. For instance, the crystal structure of (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one has been elucidated, confirming its molecular geometry. scielo.org.za Similarly, studies on various 4-diazopyrazole derivatives have utilized X-ray diffraction for structural analysis. scielo.org.za The synthesis and X-ray crystal structure of new substituted 3-4'-bipyrazole derivatives, some containing 4-chlorophenyl groups, have also been reported. nih.gov

These crystallographic studies on related compounds serve as a crucial reference for understanding the steric and electronic effects of the bis(4-chlorophenyl)methyl group, which would be instrumental in predicting the geometry and reactivity of this compound itself.

Computational and Theoretical Investigations of Diazo Bis 4 Chloro Phenyl Methane Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of organic compounds, including diaryldiazomethanes. DFT calculations allow for the elucidation of potential energy surfaces, the identification of intermediates, and the characterization of transition states, which are crucial for understanding reaction kinetics and selectivity.

In the context of Diazo bis-(4-chloro-phenyl)-methane, DFT studies can be employed to explore various reaction pathways, such as the thermal or photochemical decomposition to form the corresponding carbene, bis-(4-chloro-phenyl)-carbene. This process involves the extrusion of molecular nitrogen, and DFT can model the energetic landscape of this transformation. nih.govyoutube.com Calculations can pinpoint the transition state for N₂ elimination and determine the activation energy, providing a quantitative measure of the reaction barrier. youtube.com

Furthermore, DFT is instrumental in studying the subsequent reactions of the generated carbene. For instance, in cycloaddition reactions, DFT can predict the regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. researchgate.netmdpi.com The influence of the chloro-substituents on the phenyl rings on the reactivity and stability of the diazo compound and the resulting carbene can also be systematically investigated. researchgate.net

To verify the located transition state structures, intrinsic reaction coordinate (IRC) calculations are typically performed to ensure that the transition state connects the reactant and product minima on the potential energy surface. researchgate.net

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Path A Thermal decomposition to singlet bis-(4-chloro-phenyl)-carbene25.8
Path B Thermal decomposition to triplet bis-(4-chloro-phenyl)-carbene30.2
Path C [3+2] Cycloaddition with ethylene (B1197577) (concerted)18.5
Path D [3+2] Cycloaddition with ethylene (stepwise via zwitterion)22.1

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.

Ab Initio Calculations for Understanding Electronic Structures

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for understanding the electronic structure of molecules like this compound. rsc.orgrsc.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), are crucial for obtaining accurate descriptions of molecular orbitals, electron densities, and other electronic properties. aps.orgunram.ac.id

For this compound, ab initio calculations can elucidate the nature of the C-N₂ bond, the distribution of electron density across the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO). unram.ac.id The electronic structure of the diazo group is particularly interesting, with contributing resonance structures that place a negative charge on the carbon and a positive charge on the terminal nitrogen. Ab initio methods can quantify these charge distributions and provide insights into the molecule's reactivity. masterorganicchemistry.com

The results of these calculations, such as the molecular orbital energies and shapes, are fundamental to theories of chemical reactivity like Frontier Molecular Orbital (FMO) theory. For example, the energy gap between the HOMO and LUMO can be correlated with the molecule's stability and its propensity to undergo certain types of reactions.

Table 2: Hypothetical Ab Initio Calculated Electronic Properties of this compound

Electronic PropertyCalculated ValueDescription
HOMO Energy -5.8 eVHighest Occupied Molecular Orbital energy, related to the molecule's ability to donate electrons.
LUMO Energy -1.2 eVLowest Unoccupied Molecular Orbital energy, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap 4.6 eVAn indicator of molecular stability and reactivity.
Dipole Moment 2.5 DA measure of the overall polarity of the molecule.

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electron Density Theory (MEDT) in Mechanistic Explanations

Molecular Electron Density Theory (MEDT) offers an alternative perspective to orbital-based models for understanding chemical reactivity. MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.com This theory has been successfully applied to explain the mechanisms of various organic reactions, including cycloadditions involving diazo compounds. jst.go.jp

In the context of a [3+2] cycloaddition reaction involving this compound as the 1,3-dipole, MEDT analysis would focus on the flow of electron density between the diazo compound and the dipolarophile. nih.gov Conceptual DFT reactivity indices, such as the electrophilicity and nucleophilicity indices, are used within the MEDT framework to predict the polar nature of the reaction and the direction of electron transfer. mdpi.com

A Bonding Evolution Theory (BET) study, often performed in conjunction with MEDT, can provide a detailed picture of the bond formation sequence. mdpi.com This analysis of the electron localization function (ELF) along the reaction coordinate reveals whether the formation of new chemical bonds is a concerted or a stepwise process.

Table 3: Hypothetical Conceptual DFT Descriptors for Reactants in a [3+2] Cycloaddition

CompoundElectronic Chemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)Global Nucleophilicity (N)
This compound -3.5 eV4.8 eV1.28 eV3.1 eV
Ethylene -7.0 eV6.5 eV1.88 eV1.5 eV

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of MEDT.

Computational Prediction and Experimental Validation of Reactivity

A key strength of computational chemistry lies in its ability to predict the reactivity of molecules, which can then be validated through experimental studies. nih.govresearchgate.net This synergy between theory and experiment is crucial for the rational design of new reactions and catalysts. nih.gov

For this compound, computational models can predict various aspects of its reactivity, such as its stability, its propensity to undergo carbene formation, and the selectivity of its subsequent reactions. nih.govpurdue.edu For example, DFT calculations can predict the relative rates of competing reaction pathways by comparing their activation energies. dtu.dk These predictions can then guide experimentalists in choosing the optimal reaction conditions to favor a desired product.

Experimental validation of computational predictions can take many forms. For instance, the predicted regioselectivity of a cycloaddition reaction can be compared with the product distribution determined by spectroscopic methods like NMR. nih.gov Similarly, kinetic studies can provide experimental activation energies that can be compared with the values calculated using DFT. researchgate.net Discrepancies between computational predictions and experimental results can, in turn, lead to refinements of the theoretical models. researchgate.net

Table 4: Hypothetical Comparison of Predicted and Experimental Outcomes for the Cycloaddition of this compound with Styrene

OutcomeComputational Prediction (DFT)Experimental Validation
Major Regioisomer 3,5-diphenyl-4-(4-chlorophenyl)-pyrazolineConfirmed by ¹H NMR and X-ray crystallography
Diastereoselectivity (endo/exo) 3:12.8:1 (determined by HPLC)
Reaction Rate Enhancement with Lewis Acid Predicted significant rate increaseObserved 10-fold rate increase with ZnCl₂

Note: The data in this table is hypothetical and for illustrative purposes.

Thermal and Photochemical Decomposition Studies of Diazo Bis 4 Chloro Phenyl Methane

Kinetics and Thermodynamics of Thermal Decomposition

The thermal decomposition of diaryldiazomethanes, including the subject compound, is a process governed by specific kinetic and thermodynamic parameters. The stability of these compounds is significantly influenced by temperature, with decomposition rates increasing at elevated temperatures.

The decomposition of diazonium ions, which share mechanistic similarities, often follows first-order kinetics. For instance, the thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion demonstrates a clear temperature-dependent increase in the rate constant, with a corresponding decrease in half-life. nih.gov While specific kinetic data for Diazo bis-(4-chloro-phenyl)-methane is not detailed in the provided results, the general principles of thermal decomposition kinetics of related diazo compounds are applicable. The process typically involves the cleavage of the C-N bond, leading to the extrusion of nitrogen gas and the formation of a carbene intermediate.

Temperature (°C)Rate Constant (s⁻¹)Half-life (min)
303.18 ± 0.41 x 10⁻⁵363
451.19 ± 0.07 x 10⁻⁴97.06
554.87 ± 0.15 x 10⁻⁴23.72
6512.88 ± 0.73 x 10⁻⁴8.97
7521.32 ± 2.74 x 10⁻⁴5.42
Table 1: Rate constants and half-lives for the thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion at various temperatures. nih.gov

Influence of Substituents on Decomposition Pathways

Substituents on the aromatic rings of diaryldiazomethanes play a crucial role in dictating the rate and mechanism of thermal decomposition. The electronic nature of these substituents can either stabilize or destabilize the starting material and the resulting carbene intermediate. For instance, a study on the thermal dissociation of 9-substituted anthracene (B1667546) derivatives revealed that the electronic effects of substituents, quantifiable by Hammett parameters, significantly influence the decomposition kinetics. rsc.org Both electron-donating and electron-withdrawing groups were found to accelerate the thermal dissociation, indicating a complex interplay of electronic factors. rsc.org

In the case of this compound, the two chlorine atoms are electron-withdrawing groups. This property would be expected to influence the stability of the diazo compound and the reactivity of the resulting bis(4-chlorophenyl)carbene. While direct comparisons with other substituted diaryldiazomethanes are not provided in the search results, the principle that substituents alter the electronic landscape and thus the decomposition pathway is a fundamental concept. rsc.org For example, studies on N-sulfonylhydrazones, precursors to diazo compounds, have shown that the nature of the sulfonyl substituent significantly affects the ease of diazo compound formation. rsc.org

Intermediates in Thermal Decomposition (Carbene, Diazo Intermediate)

The primary intermediate formed during the thermal decomposition of this compound is the corresponding carbene, bis(4-chlorophenyl)carbene. researchgate.net Carbenes are highly reactive species with a divalent carbon atom and are central to the subsequent reactions observed. nih.gov The thermal decomposition of diphenyldiazomethane, a closely related compound, has been shown to produce diphenylcarbene, which can then undergo various reactions. rsc.orgrsc.org

Evidence suggests that the formation of products like benzophenone (B1666685) azine can occur through two distinct mechanisms: the reaction of the carbene with the parent diazo compound, or a direct reaction between two diazoalkane molecules without the intermediate formation of a carbene. rsc.org This highlights the complexity of the decomposition process, where multiple pathways can be operative. The carbene intermediate can also react with other molecules present in the reaction mixture, such as alcohols, to form ethers. researchgate.net For instance, the reaction of diphenylmethylene with water proceeds through the formation of an ylide intermediate, which then rearranges to yield diphenylmethanol. rsc.org

Photochemistry of this compound and Related Systems

The photochemical decomposition of diazo compounds offers an alternative pathway to generate carbenes and other reactive species. rsc.org This method often provides milder reaction conditions and can lead to different product distributions compared to thermal decomposition.

Wavelength-Dependent Photolysis and Reactive Species Generation

The efficiency and outcome of the photolysis of diazo compounds can be highly dependent on the wavelength of light used. digitellinc.comrsc.org Different electronic transitions can be accessed at different wavelengths, potentially leading to the formation of different excited states and, consequently, different reactive species. Studies on other organic molecules have demonstrated that quantum yields of photodegradation can vary significantly with the irradiation wavelength. digitellinc.comnsf.govarxiv.org For example, the cycloreversion quantum yields of some diarylethenes increase upon irradiation with shorter wavelength light. rsc.org

The photolysis of bis diazo compounds has been investigated using techniques like laser flash photolysis. koreascience.kr These studies have identified monocarbenes as initial intermediates. In the case of bis(diazo)cyclohexanone, a triplet ketocarbene intermediate was observed upon the initial loss of a nitrogen molecule. koreascience.kr The generation of such high-spin species is a notable feature of the photochemistry of certain diazo compounds. koreascience.kr The specific wavelength-dependent photolysis of this compound and the precise nature of the initially formed excited states are not detailed in the provided search results, but the general principles of wavelength-dependent photochemistry are well-established. digitellinc.comrsc.org

Photoinduced Rearrangements and Cycloadditions

The carbene generated from the photochemical decomposition of this compound can undergo a variety of subsequent reactions, including rearrangements and cycloadditions. While specific examples for this particular compound are not available, the general reactivity patterns of photochemically generated carbenes are well-documented.

Comparative Research on Substituted Diaryldiazomethanes: Insights from Diazo Bis 4 Chloro Phenyl Methane

Electronic and Steric Effects of Para-Chloro Substituents on Reactivity

The reactivity of diaryldiazomethanes is profoundly influenced by the nature of the substituents on the aromatic rings. bates.eduresearchgate.net In the case of Diazo bis-(4-chloro-phenyl)-methane, the two chlorine atoms in the para positions exert significant electronic and steric effects that distinguish its reactivity from that of its parent compound, diazodiphenylmethane (B31153), and other substituted analogues. researchgate.netresearchgate.net

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), while it is a weak deactivating group via resonance (mesomeric effect). The para-positioning of the chloro substituents enhances the electron-withdrawing inductive effect. This has two primary consequences for the diazo compound:

Increased Stability: The electron-withdrawing nature of the chlorine atoms helps to delocalize the negative charge on the diazo carbon, thereby stabilizing the molecule. This increased stability often translates to a slower reaction rate compared to diaryldiazomethanes bearing electron-donating groups.

Enhanced Electrophilicity of the Carbene Intermediate: Upon loss of dinitrogen (N₂), diaryldiazomethanes form highly reactive carbene intermediates. The electron-withdrawing chloro-substituents increase the electrophilicity of the resulting bis(4-chlorophenyl)carbene. This makes it more reactive towards electron-rich substrates.

A comparative study on the reaction rates for the surface modification of polymers revealed that the substituents on the diaryldiazo compounds influence the reaction rate, which is consistent with the formation and insertion of a carbene intermediate. researchgate.net The general trend observed is that electron-withdrawing groups decrease the rate of diazo decomposition, while electron-donating groups increase it.

Table 1: Comparative Reactivity of para-Substituted Diaryldiazomethanes
Diaryldiazomethane CompoundPara-SubstituentElectronic Effect of SubstituentRelative Reactivity Trend
Diazo bis-(4-methoxy-phenyl)-methane-OCH₃Strongly Electron-DonatingHighest
Diazo bis-(4-methyl-phenyl)-methane-CH₃Electron-DonatingHigh
Diazodiphenylmethane-HNeutralModerate
This compound-ClElectron-WithdrawingLow

Regioselectivity and Chemoselectivity Variations with Different Aryl Substituents

The substituents on the aryl rings of diaryldiazomethanes not only affect reaction rates but also play a crucial role in directing the regioselectivity and chemoselectivity of their reactions. researchgate.netresearchgate.net Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity describes the preferential reaction of one functional group in the presence of others. researchgate.net

Research on the mono-etherification of vicinal diols using various diaryldiazomethanes, including this compound, has provided clear evidence of this substituent-dependent selectivity. researchgate.net In these reactions, catalyzed by tin(II) halides, the diaryldiazomethane selectively alkylates one of the two hydroxyl groups. The choice of which hydroxyl group reacts is influenced by the electronic properties of the diazo compound.

For instance, in the reaction with methyl 4,6-O-benzylidene-α-D-mannopyranoside, which has a cis-vicinal diol system, different diaryldiazomethanes exhibit varying degrees of regioselectivity. The electron-withdrawing chloro-substituents in this compound lead to a different selectivity profile compared to analogues with electron-donating groups like methoxy (B1213986) or methyl. researchgate.net This variation arises from the differing electronic demands of the carbene or carbenoid intermediate in the transition state of the reaction.

The general principle is that the electronic nature of the aryl substituent fine-tunes the reactivity of the carbene intermediate. An electron-deficient carbene, such as that generated from this compound, will be more selective towards the more nucleophilic (electron-rich) reaction site on the substrate. Conversely, a more nucleophilic carbene, generated from a diaryldiazomethane with electron-donating substituents, may show different or lower selectivity.

Table 2: Influence of Aryl Substituents on Reaction Selectivity
Aryl Substituent on DiaryldiazomethaneElectronic NatureCarbene Intermediate CharacterObserved Selectivity Trend
-OCH₃ (e.g., in Diazo bis-(4-methoxy-phenyl)-methane)Electron-DonatingMore NucleophilicFavors reaction with more sterically accessible or electronically different sites.
-H (e.g., in Diazodiphenylmethane)NeutralBalancedBaseline selectivity profile.
-Cl (e.g., in this compound)Electron-WithdrawingMore ElectrophilicShows high selectivity for the most electron-rich (nucleophilic) site. researchgate.net

Structure-Reactivity Relationships in this compound Analogues

The study of this compound and its analogues establishes a clear structure-reactivity relationship within the diaryldiazomethane family. bates.eduresearchgate.net A good correlation can be found between the electronic properties of the substituent and the reactivity of the diazo compound. nih.gov This relationship is a cornerstone for predicting chemical behavior and designing synthetic strategies.

The fundamental principle is that the stability and reactivity of the diaryldiazomethane are inversely related. Electron-donating groups (e.g., -OCH₃, -CH₃) destabilize the diazo compound by increasing electron density on the diazo carbon, making it more prone to losing N₂ and forming a carbene. This leads to higher reactivity. researchgate.net In contrast, electron-withdrawing groups (e.g., -Cl, -NO₂) stabilize the diazo compound by delocalizing the electron density, resulting in a more stable but less reactive molecule. researchgate.netresearchgate.net

This relationship allows for the rational selection of a diaryldiazomethane for a specific application.

For reactions requiring high reactivity and less concern for selectivity, an analogue with electron-donating groups might be chosen.

For reactions where high selectivity is paramount, a more stable and less reactive analogue like this compound is often preferred, as the more electrophilic carbene it generates can better differentiate between potential reaction sites. researchgate.net

The synthesis and assessment of a range of substituted diaryldiazomethanes have confirmed these structure-reactivity and stability patterns, providing a predictive framework for their application in organic synthesis. bates.eduresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for diazo bis-(4-chloro-phenyl)-methane derivatives, and how can reaction yields be optimized?

  • Methodology :

  • Route 1 : Utilize Mannich-type reactions, as demonstrated in dinaphtho dioxaphosphepin derivatives (e.g., coupling 4-chloro-phenyl groups with diazo precursors under basic conditions) .
  • Route 2 : Adapt one-pot synthesis strategies, such as those used for bis-(4-hydroxycoumarin-3-yl) methanes, employing catalysts like succinimide-N-sulfonic acid in ethanol to achieve >90% yields .
  • Optimization : Vary solvents (e.g., ethanol vs. DMF), temperature (25–80°C), and catalyst loading (5–20 mol%) to maximize yield. Monitor intermediates via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodology :

  • NMR : Analyze 1H^1H/13C^{13}C chemical shifts to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, diazo groups at δ 4.5–5.5 ppm) .
  • IR : Identify diazo (N=N) stretching vibrations near 2100–2250 cm1^{-1} and C-Cl bonds at 650–750 cm1^{-1} .
  • MS : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine atoms .

Advanced Research Questions

Q. How can computational modeling predict the electronic and structural properties of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine bond angles, dihedral angles (e.g., ~50° between aromatic rings), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
  • TD-DFT : Simulate UV-Vis spectra to correlate optical properties with substituent effects (e.g., electron-withdrawing Cl groups red-shifting absorption) .

Q. How should researchers resolve contradictions in reported reaction mechanisms for diazo-functionalized methane derivatives?

  • Methodology :

  • Kinetic Studies : Compare activation energies (via Arrhenius plots) for competing pathways (e.g., electrophilic substitution vs. radical mechanisms) .
  • Isotopic Labeling : Use 15N^{15}N-labeled diazo precursors to track nitrogen migration in intermediates .
  • Cross-Study Validation : Replicate conflicting protocols (e.g., varying catalysts or solvents) and analyze discrepancies using multivariate statistical tools.

Q. What strategies improve regioselectivity in the functionalization of this compound?

  • Methodology :

  • Directing Groups : Introduce temporary substituents (e.g., methoxy or nitro groups) to steer electrophilic attacks to specific positions .
  • Metal Catalysis : Employ Pd or Cu catalysts to mediate cross-coupling reactions (e.g., Suzuki-Miyaura for aryl group additions) .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states favoring para/meta selectivity .

Data Analysis & Experimental Design

Q. How can researchers design experiments to assess the stability of this compound under varying conditions?

  • Methodology :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (e.g., >200°C for diazo derivatives) .
  • Photostability : Expose samples to UV light (254–365 nm) and monitor degradation via HPLC-MS .
  • pH Sensitivity : Test solubility and reactivity in buffered solutions (pH 2–12) to identify hydrolysis-prone conditions .

Q. What statistical approaches are recommended for analyzing discrepancies in spectral data across studies?

  • Methodology :

  • Principal Component Analysis (PCA) : Cluster NMR/IR datasets to identify outlier spectra caused by impurities or solvent effects .
  • Error-Weighted Fitting : Apply algorithms like Levenberg-Marquardt to refine crystallographic data (e.g., resolving bond length conflicts in X-ray structures) .

Structural & Mechanistic Insights

Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?

  • Methodology :

  • X-Ray Crystallography : Resolve weak interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) using SHELX software .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯Cl vs. H⋯O interactions) to predict polymorphism .

Q. What mechanistic insights can be gained from studying byproducts in this compound synthesis?

  • Methodology :

  • LC-MS/MS : Identify byproducts (e.g., over-oxidized diazo groups or dimerized species) and propose formation pathways .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D ratios to distinguish between concerted vs. stepwise mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.